

Crystalline structure of Tetraphenylphthalonitrile

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Compound of Interest

Compound Name: Tetraphenylphthalonitrile

Cat. No.: B15490947

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An in-depth guide to the crystalline structure of **tetraphenylphthalonitrile** for researchers, scientists, and drug development professionals.

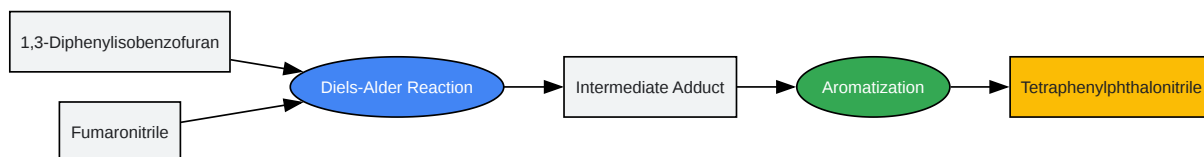
Introduction

Tetraphenylphthalonitrile is a significant precursor in the synthesis of peripherally substituted phthalocyanines. The arrangement of the phenyl groups influences the solubility and aggregation properties of the resulting phthalocyanine complexes, making the understanding of its solid-state structure crucial for the rational design of novel materials. This document provides a technical overview of the crystalline structure of **tetraphenylphthalonitrile**, including its crystallographic data and the experimental methodology for its characterization.

Synthesis and Crystallization

The synthesis of **tetraphenylphthalonitrile** can be achieved through the Diels-Alder reaction of 1,3-diphenylisobenzofuran with fumaronitrile, followed by aromatization.

Experimental Workflow: Synthesis of Tetraphenylphthalonitrile



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Caption: Synthetic pathway for **Tetraphenylphthalonitrile**.

Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the compound in an appropriate organic solvent, such as a mixture of dichloromethane and methanol.

Crystallographic Data

The crystalline structure of **tetraphenylphthalonitrile** has been determined by single-crystal X-ray diffraction. A summary of the key crystallographic data is presented in the table below.

| Parameter | Value |
|--|--|
| Empirical Formula | C ₃₂ H ₂₀ N ₂ |
| Formula Weight | 436.51 |
| Crystal System | Monoclinic |
| Space Group | P2 ₁ /c |
| a (Å) | 10.334(2) |
| b (Å) | 19.581(4) |
| c (Å) | 11.838(2) |
| α (°) | 90 |
| β (°) | 108.18(3) |
| γ (°) | 90 |
| Volume (Å ³) | 2278.2(8) |
| Z | 4 |
| Calculated Density (g/cm ³) | 1.272 |
| Absorption Coefficient (mm ⁻¹) | 0.071 |
| F(000) | 912 |

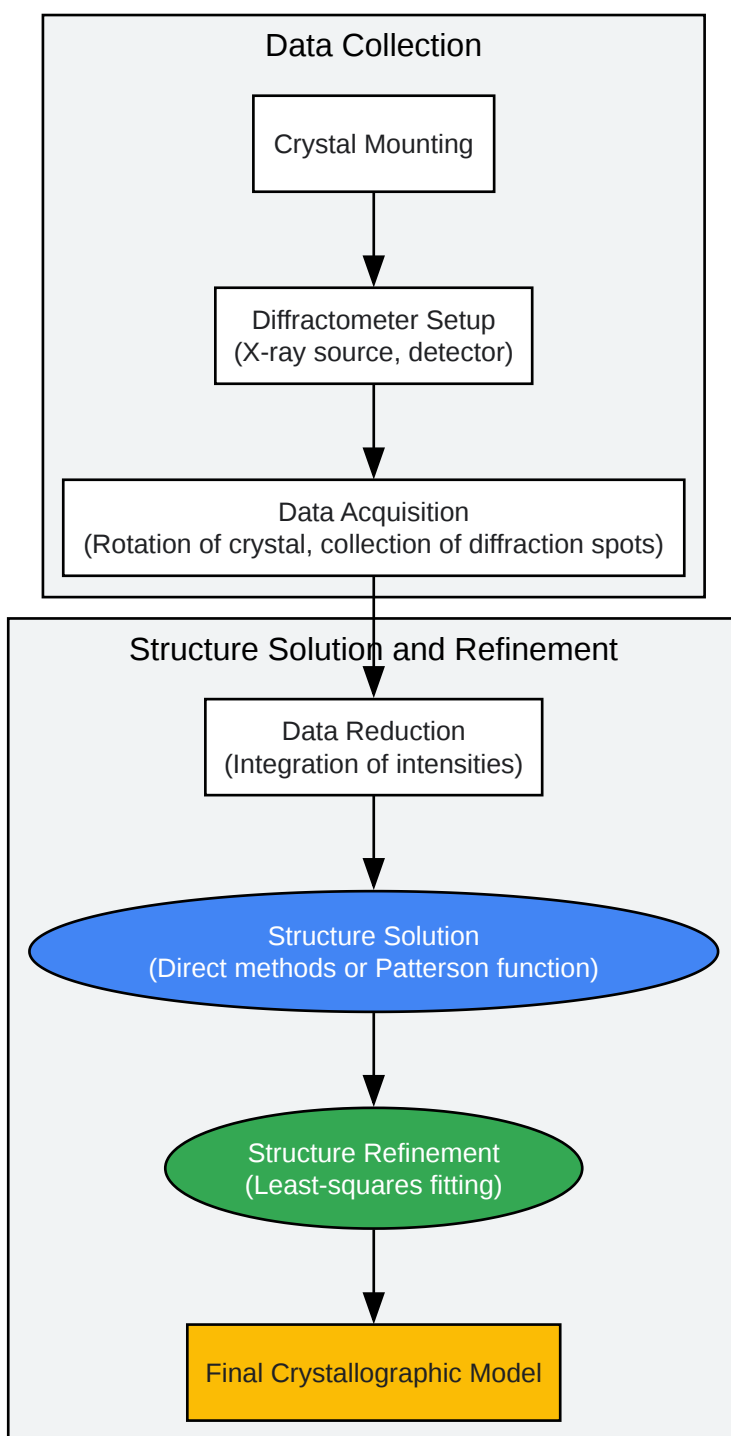
Molecular and Crystal Structure

In the crystal lattice, the molecule adopts a non-planar conformation. The four phenyl rings are twisted out of the plane of the central benzene ring due to steric hindrance. This propeller-like arrangement is a common feature for peripherally substituted phthalocyanine precursors. The packing of the molecules in the unit cell is governed by van der Waals interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of **tetraphenylphthalonitrile** involves the following key steps:

Experimental Workflow: X-ray Crystallography



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Caption: Workflow for crystal structure determination.

A. Crystal Selection and Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.

B. Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected at a controlled temperature, typically 100 K or 293 K, using Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$). A series of diffraction images are collected as the crystal is rotated through various angles.

C. Data Reduction: The intensities of the collected reflections are integrated and corrected for various factors, including Lorentz and polarization effects, and absorption.

D. Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Conclusion

The provided data offers a comprehensive overview of the crystalline structure of **tetraphenylphthalonitrile**. This information is foundational for understanding its solid-state properties and for the targeted design of phthalocyanine-based materials with specific functionalities for applications in drug development, materials science, and chemical research. The detailed experimental protocol serves as a guide for researchers aiming to replicate or build upon these crystallographic studies.

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